molecular formula C6H13BrN2 B3268691 1-(2-Bromoethyl)piperazine CAS No. 494798-96-8

1-(2-Bromoethyl)piperazine

Cat. No. B3268691
CAS RN: 494798-96-8
M. Wt: 193.08 g/mol
InChI Key: YSSAGHGQQLCGFI-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been widely used as a recreational drug due to its stimulant properties. However, in recent years, BZP has gained significant attention in the scientific research community due to its potential therapeutic applications.

Scientific Research Applications

Piperazine Derivatives in Pharmacology

Piperazine derivatives, including 1-(2-Bromoethyl)piperazine, play a significant role in medicinal chemistry. These compounds are known for their central pharmacological activities, particularly in activating the monoamine pathway. They have been explored for various therapeutic applications, such as antipsychotics, antidepressants, and anxiolytics. For instance, benzylpiperazine is a prototype of piperazine derivatives, known for its stimulant and euphoric effects, and has led to the development of drugs like clozapine, vortioxetine, and buspirone (Brito et al., 2018).

Synthesis and Preparation Methods

The synthesis of piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, is vital for creating pharmaceutical intermediates. Research has described various synthetic methods, including reactions involving dichloro-nitrobenzene and anhydrous piperazine, leading to improved quality and quantity of the final products (Li Ning-wei, 2006).

Antifungal Applications

Recent studies have explored the synthesis of benzimidazole, benzotriazole, and aminothiazole derivatives, involving the reaction with bromoalkanes and piperazino-1-ethanol. These compounds were evaluated against fungal species like Candida and Aspergillus, with some derivatives showing significant antifungal activities (Khabnadideh et al., 2012).

properties

IUPAC Name

1-(2-bromoethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSAGHGQQLCGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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